Cas no 1866778-77-9 (1,4-Thiazepine-4(5H)-ethanol, α-(fluoromethyl)tetrahydro-)

1,4-Thiazepine-4(5H)-ethanol, α-(fluoromethyl)tetrahydro- structure
1866778-77-9 structure
商品名:1,4-Thiazepine-4(5H)-ethanol, α-(fluoromethyl)tetrahydro-
CAS番号:1866778-77-9
MF:C8H16FNOS
メガワット:193.282144546509
CID:5806957
PubChem ID:131206280

1,4-Thiazepine-4(5H)-ethanol, α-(fluoromethyl)tetrahydro- 化学的及び物理的性質

名前と識別子

    • 1,4-Thiazepine-4(5H)-ethanol, α-(fluoromethyl)tetrahydro-
    • 1-Fluoro-3-(1,4-thiazepan-4-yl)propan-2-ol
    • EN300-1645968
    • 1866778-77-9
    • インチ: 1S/C8H16FNOS/c9-6-8(11)7-10-2-1-4-12-5-3-10/h8,11H,1-7H2
    • InChIKey: XFGIRWSFVBEHNL-UHFFFAOYSA-N
    • ほほえんだ: C(N1CCSCCC1)C(O)CF

計算された属性

  • せいみつぶんしりょう: 193.09366347g/mol
  • どういたいしつりょう: 193.09366347g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 4
  • 重原子数: 12
  • 回転可能化学結合数: 3
  • 複雑さ: 126
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 48.8Ų
  • 疎水性パラメータ計算基準値(XlogP): 0.8

じっけんとくせい

  • 密度みつど: 1.122±0.06 g/cm3(Predicted)
  • ふってん: 320.2±42.0 °C(Predicted)
  • 酸性度係数(pKa): 13.70±0.20(Predicted)

1,4-Thiazepine-4(5H)-ethanol, α-(fluoromethyl)tetrahydro- 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1645968-0.5g
1-fluoro-3-(1,4-thiazepan-4-yl)propan-2-ol
1866778-77-9
0.5g
$1357.0 2023-06-04
Enamine
EN300-1645968-0.05g
1-fluoro-3-(1,4-thiazepan-4-yl)propan-2-ol
1866778-77-9
0.05g
$1188.0 2023-06-04
Enamine
EN300-1645968-0.25g
1-fluoro-3-(1,4-thiazepan-4-yl)propan-2-ol
1866778-77-9
0.25g
$1300.0 2023-06-04
Enamine
EN300-1645968-2500mg
1-fluoro-3-(1,4-thiazepan-4-yl)propan-2-ol
1866778-77-9
2500mg
$2211.0 2023-09-22
Enamine
EN300-1645968-5000mg
1-fluoro-3-(1,4-thiazepan-4-yl)propan-2-ol
1866778-77-9
5000mg
$3273.0 2023-09-22
Enamine
EN300-1645968-1.0g
1-fluoro-3-(1,4-thiazepan-4-yl)propan-2-ol
1866778-77-9
1g
$1414.0 2023-06-04
Enamine
EN300-1645968-50mg
1-fluoro-3-(1,4-thiazepan-4-yl)propan-2-ol
1866778-77-9
50mg
$948.0 2023-09-22
Enamine
EN300-1645968-500mg
1-fluoro-3-(1,4-thiazepan-4-yl)propan-2-ol
1866778-77-9
500mg
$1084.0 2023-09-22
Enamine
EN300-1645968-10000mg
1-fluoro-3-(1,4-thiazepan-4-yl)propan-2-ol
1866778-77-9
10000mg
$4852.0 2023-09-22
Enamine
EN300-1645968-1000mg
1-fluoro-3-(1,4-thiazepan-4-yl)propan-2-ol
1866778-77-9
1000mg
$1129.0 2023-09-22

1,4-Thiazepine-4(5H)-ethanol, α-(fluoromethyl)tetrahydro- 関連文献

1,4-Thiazepine-4(5H)-ethanol, α-(fluoromethyl)tetrahydro-に関する追加情報

Comprehensive Overview of 1,4-Thiazepine-4(5H)-ethanol, α-(fluoromethyl)tetrahydro- (CAS No. 1866778-77-9)

The compound 1,4-Thiazepine-4(5H)-ethanol, α-(fluoromethyl)tetrahydro- (CAS No. 1866778-77-9) is a specialized heterocyclic molecule that has garnered significant attention in pharmaceutical and chemical research. This molecule features a unique 1,4-thiazepine core, which is a seven-membered ring containing both nitrogen and sulfur atoms, making it a valuable scaffold in drug discovery. The presence of a fluoromethyl group enhances its potential for bioactivity, as fluorine atoms are known to improve metabolic stability and binding affinity in medicinal chemistry.

Researchers and industry professionals are increasingly interested in 1,4-Thiazepine-4(5H)-ethanol, α-(fluoromethyl)tetrahydro- due to its potential applications in central nervous system (CNS) therapeutics. The 1,4-thiazepine scaffold is structurally similar to benzodiazepines, which are widely used for treating anxiety and sleep disorders. However, the introduction of a fluoromethyl group offers a novel approach to modulating receptor interactions, potentially leading to fewer side effects and improved efficacy. This has led to a surge in searches for 1,4-thiazepine derivatives and fluorinated CNS drugs in academic and pharmaceutical databases.

In addition to its pharmaceutical potential, 1,4-Thiazepine-4(5H)-ethanol, α-(fluoromethyl)tetrahydro- is also being explored in materials science. The 1,4-thiazepine ring system can contribute to the development of advanced polymers and liquid crystals, thanks to its unique electronic properties. The fluoromethyl group further enhances these properties by introducing polarity and stability, making it a candidate for high-performance materials. Searches for fluorinated heterocycles in materials science have seen a notable increase, reflecting the growing interest in this area.

The synthesis of 1,4-Thiazepine-4(5H)-ethanol, α-(fluoromethyl)tetrahydro- involves multi-step organic reactions, often starting from readily available precursors like 1,4-thiazepine or its derivatives. The introduction of the fluoromethyl group typically requires careful handling of fluorinating agents, a topic frequently searched by synthetic chemists. Recent advancements in green chemistry have also spurred interest in developing more sustainable routes for synthesizing such compounds, aligning with global trends toward environmentally friendly practices.

Market dynamics for 1,4-Thiazepine-4(5H)-ethanol, α-(fluoromethyl)tetrahydro- are influenced by its dual potential in pharmaceuticals and materials science. Pharmaceutical companies are investing heavily in fluorinated drug candidates, while the materials sector seeks innovative heterocyclic compounds for next-generation applications. This dual demand has led to a steady rise in the compound's commercial visibility, with many suppliers now listing it under categories like high-value fluorinated intermediates and specialty heterocycles.

Safety and handling of 1,4-Thiazepine-4(5H)-ethanol, α-(fluoromethyl)tetrahydro- are critical considerations for researchers. While not classified as hazardous, proper storage and handling protocols are essential to maintain its stability. Searches for safe handling of fluorinated compounds and stability of heterocyclic scaffolds are common among laboratory professionals, highlighting the need for clear guidelines in this area.

In summary, 1,4-Thiazepine-4(5H)-ethanol, α-(fluoromethyl)tetrahydro- (CAS No. 1866778-77-9) represents a versatile and promising compound with broad applications in drug discovery and materials science. Its unique 1,4-thiazepine core and fluoromethyl substitution make it a focal point for ongoing research, driving interest in related keywords like fluorinated heterocycles and CNS-active scaffolds. As the scientific community continues to explore its potential, this compound is poised to play a significant role in advancing both medicine and technology.

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